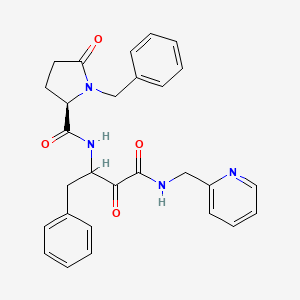
Neurodegenerative Disorder-Targeting Compound 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurodegenerative Disorder-Targeting Compound 1 is a complex organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
The synthesis of Neurodegenerative Disorder-Targeting Compound 1 involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disorder-Targeting Compound 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and analgesic properties . In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, a key structural feature, contributes to its biological activity by facilitating binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Neurodegenerative Disorder-Targeting Compound 1 stands out due to its unique structural features and biological activities. Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share some structural similarities but differ in their specific functional groups and biological activities
Eigenschaften
Molekularformel |
C28H28N4O4 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
(2R)-1-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H28N4O4/c33-25-15-14-24(32(25)19-21-11-5-2-6-12-21)27(35)31-23(17-20-9-3-1-4-10-20)26(34)28(36)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,36)(H,31,35)/t23?,24-/m1/s1 |
InChI-Schlüssel |
VBRYNLHJJUQPDB-XMMISQBUSA-N |
Isomerische SMILES |
C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















